Propylene carbonate

Catalog No.
S563949
CAS No.
108-32-7
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene carbonate

CAS Number

108-32-7

Product Name

Propylene carbonate

IUPAC Name

4-methyl-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N

SMILES

CC1COC(=O)O1

Solubility

In water, 1.75X10+5 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene
Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride

Synonyms

Carbonic Acid Cyclic Propylene Ester; Carbonic Acid Propylene Ester; 1,2-Propanediol Carbonate; 1,2-Propanediol Cyclic Carbonate; 1,2-Propanediyl Carbonate; 1,2-Propylene Carbonate; 1-Methylethylene Carbonate; 2-Methyl-1,2-ethylene Carbonate; 2-Oxo-4

Canonical SMILES

CC1COC(=O)O1

Electrolyte Solvent in Lithium-ion Batteries

One of the most widely explored research applications of propylene carbonate is as a solvent in electrolytes for lithium-ion batteries. PC offers several advantages:

  • High Ionic Conductivity: PC facilitates the movement of lithium ions within the battery, enabling efficient charge and discharge cycles [].
  • Good Electrochemical Stability: PC exhibits a wide electrochemical window, meaning it resists breakdown at the high voltages used in lithium-ion batteries [].
  • Miscibility with Other Solvents: PC can be blended with other solvents to optimize specific battery performance characteristics [].
  • Low Flash Point: PC is flammable and has a relatively low flash point, raising safety concerns [].
  • High Melting Point: Its high melting point can limit the performance of batteries at low temperatures [].

Researchers are actively exploring modifications and alternative electrolytes to address these limitations and improve the overall efficiency and safety of lithium-ion batteries.

CO2 Capture and Utilization

Propylene carbonate plays a potential role in capturing and utilizing carbon dioxide (CO2), a major greenhouse gas.

  • Chemical Absorption: PC can react with CO2 to form stable carbonates, effectively capturing the gas from various sources like flue gas or the atmosphere [].
  • Precursor for Polypropylene Carbonate (PPC): Captured CO2 can be converted into propylene carbonate, which itself is a valuable intermediate for producing the biodegradable polymer, Polypropylene Carbonate (PPC) [].

This ability to capture and convert CO2 into valuable products makes propylene carbonate an attractive option for mitigating climate change and developing a circular economy for carbon.

Other Research Applications

Propylene carbonate finds applications in various other scientific research fields:

  • Organic Synthesis: PC acts as a solvent and reaction medium in various organic syntheses, including the production of pharmaceuticals [].
  • Electrolyte in Supercapacitors: PC has been explored as an electrolyte component in supercapacitors due to its good ionic conductivity [].
  • Drug Delivery and Materials Science: Research is ongoing to explore the use of PC in drug delivery systems and in the development of functional materials.

Propylene carbonate is an organic compound with the chemical formula C₄H₆O₃. It is classified as a cyclic carbonate ester derived from propylene glycol. This compound appears as a colorless, odorless liquid and is recognized for its properties as a polar, aprotic solvent. Propylene carbonate is chiral, although it is commonly used as a racemic mixture in various applications . Its high molecular dipole moment (4.9 D) surpasses that of common solvents like acetone and ethyl acetate, making it particularly effective in solvent-based applications .

While generally considered low in toxicity, PC can cause skin irritation and eye damage upon contact []. Its inhalation may irritate the respiratory tract. PC is classified as a combustible liquid with a flash point of 102 °C []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

And formulations, particularly in pharmaceuticals and cosmetics.
  • Electrolyte: Its high dielectric constant makes it suitable for use in electrolytes for lithium batteries, although it is not typically used in lithium-ion batteries due to its reactivity with graphite .
  • Industrial Uses: Propylene carbonate is employed in paint strippers, adhesives, and as a plasticizer. It also plays a role in carbon dioxide extraction processes from natural gas .
  • Green Chemistry: It has been identified as a sustainable solvent for reactions such as the Suzuki–Miyaura reaction, promoting greener practices in chemical synthesis .
  • The synthesis of propylene carbonate can be achieved through several methods:

    • Carbonation of Propylene Oxide: This is the most common method, involving the reaction of propylene oxide with carbon dioxide.
    • Reaction with Urea: Propylene carbonate can also be synthesized by reacting urea with propylene glycol in the presence of zinc acetate as a catalyst .
    • Transesterification: It can be converted into other carbonate esters via transesterification processes .

    Studies on the interactions of propylene carbonate reveal its behavior under various conditions:

    • Atmospheric Reactions: Propylene carbonate reacts with hydroxyl radicals in the atmosphere, indicating its potential environmental impact through gas-phase oxidation processes .
    • Electrochemical Stability: Research has explored its stability and reactivity within lithium battery systems, highlighting its role in cathodic decomposition and the formation of alkali metal intercalation compounds .

    Several compounds share structural or functional similarities with propylene carbonate. Here are some notable examples:

    Compound NameFormulaKey Features
    Ethylene CarbonateC₄H₆O₃Similar cyclic structure; used as a solvent and electrolyte.
    Dimethyl CarbonateC₃H₆O₃Used primarily as a methylating agent; lower boiling point than propylene carbonate.
    ButyrolactoneC₄H₈O₂A lactone used as a solvent; less polar than propylene carbonate.
    Glycerol CarbonateC₅H₈O₄Derived from glycerol; used in similar applications but more viscous.

    Uniqueness of Propylene Carbonate

    Propylene carbonate stands out due to its favorable environmental profile and low toxicity compared to other solvents. Its ability to function effectively as both a solvent and an electrolyte, combined with its stability under various conditions, makes it particularly valuable in industrial applications. Additionally, its synthesis from renewable resources aligns well with contemporary sustainability goals in chemistry .

    Physical Description

    Liquid
    Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO]

    Color/Form

    Colorless liquid
    Clear, colorless liquid

    XLogP3

    -0.4

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    102.031694049 g/mol

    Monoisotopic Mass

    102.031694049 g/mol

    Boiling Point

    241.6 °C

    Flash Point

    116 °C (241 °F) - closed cup
    275 °F (135 °C) (closed cup)

    Heavy Atom Count

    7

    Density

    1.2047 g/cu cm at 20 °C

    LogP

    -0.41 (LogP)
    log Kow = -0.41

    Odor

    Odorless
    Weak odo

    Decomposition

    When heated to decomposition it emits acrid smoke and irritating fumes.

    Melting Point

    -48.8 °C

    UNII

    8D08K3S51E

    Related CAS

    110320-40-6

    GHS Hazard Statements

    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Use and Manufacturing

    IDENTIFICATION: Propylene carbonate is a clear, colorless liquid with a weak odor. It mixes easily with water. USE: Propylene carbonate is an important commercial chemical. It is used in personal care products like make-up and antiperspirant. It is an electrolyte in lithium batteries. It is used to make plastics more flexible and in natural gas purification. EXPOSURE: Workers that use propylene carbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact with consumer products that contain propylene carbonate. If propylene carbonate is released to the environment, it will be broken down in air. It may be broken down by sun light. It will not move into air from soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Moderate skin and eye irritation have been reported in humans with direct contact to concentrated propylene carbonate. It may cause nausea, vomiting and diarrhea if ingested. Other data on the potential for propylene carbonate to produce toxic effects in humans were not available. No adverse effects were observed in laboratory animals fed high doses of propylene carbonate over time. Birth defects were not observed in offspring of laboratory animals exposed to propylene carbonate during pregnancy. Data on the potential for propylene carbonate to cause infertility or cancer in laboratory animals were not available. The potential for propylene carbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

    Vapor Pressure

    0.04 [mmHg]
    0.045 mm Hg at 25 °C

    Pictograms

    Irritant

    Irritant

    Other CAS

    108-32-7

    Absorption Distribution and Excretion

    A dermal absorption study using living skin from human donors indicated that propylene carbonate had permeability constants of /average (standard deviation)/ 0.7 (0.4) g/sq m/hr and 0.6 (0.3) cu cm/sq m/hr.

    Wikipedia

    Propylene carbonate
    Hydrastinine

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Solvents
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Cosmetics -> Viscosity controlling; Solvent

    Methods of Manufacturing

    The most important and versatile method for producing carbonates is the phosgenation of hydroxy compounds. ... Over the past 20 years, the trend is to manufacture carbonates without the use of phosgene. This method has the advantage of avoiding the use of highly toxic phosgene as well as considerably lower cost. The catalytic insertion of CO2 with oxiranes directly provides the five-membered cyclic carbonate. Oxiranes such as ethylene oxide and propylene oxide undergo insertion at ~150-175 °C under pressure with the aid of a quaternary ammonium salt catalyst to yield ethylene carbonate and propylene carbonate, respectively.
    PO /propylene oxide/ reacts with ... carbon dioxide to form propylene carbonate.

    General Manufacturing Information

    Transportation Equipment Manufacturing
    Miscellaneous Manufacturing
    Computer and Electronic Product Manufacturing
    Machinery Manufacturing
    Plastics Material and Resin Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    All Other Basic Inorganic Chemical Manufacturing
    Not Known or Reasonably Ascertainable
    Paint and Coating Manufacturing
    Adhesive Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Fabricated Metal Product Manufacturing
    Asphalt Paving, Roofing, and Coating Materials Manufacturing
    Electrical Equipment, Appliance, and Component Manufacturing
    Wholesale and Retail Trade
    1,3-Dioxolan-2-one, 4-methyl-: ACTIVE
    Listed as an ingredient found in approximately 50 personal care products including make-up and antiperspirant

    Analytic Laboratory Methods

    A noninvasive stability-indicating assay method utilizing Fourier transform-IR/attenuated total reflectance (FT-IR/ATR) spectrometry was used for the detection of propylene carbonate in pharmaceutical cream and ointment bases. The linearity of propylene carbonate response was studied by use of its C:O stretching frequency after spectral subtractions to remove interfering bands.

    Storage Conditions

    Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Storage class (TRGS 510): Combustible liquids.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Modify: 2023-08-15

    Explore Compound Types